molecular formula C8H10N2O4 B13593073 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol

Cat. No.: B13593073
M. Wt: 198.18 g/mol
InChI Key: SKKWSXQCMHNGAJ-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, aminophenols, and nitrophenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2-hydroxyethyl)phenol
  • 4-Nitrophenol
  • 3-Amino-4-nitrophenol

Uniqueness

3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenol ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

3-(1-amino-2-hydroxyethyl)-4-nitrophenol

InChI

InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(12)1-2-8(6)10(13)14/h1-3,7,11-12H,4,9H2

InChI Key

SKKWSXQCMHNGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

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